molecular formula C11H11BrN2 B12947907 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene

1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene

Cat. No.: B12947907
M. Wt: 251.12 g/mol
InChI Key: JHKBNSMWNYRUSH-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 1,2-dimethylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene typically involves the bromination of a suitable precursor, such as 1,2-dimethylimidazole, followed by a coupling reaction with a bromobenzene derivative. One common method involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid . The reaction conditions are mild, and the process is suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene involves its interaction with various molecular targets. The bromine atom and the imidazole ring can participate in different chemical reactions, influencing the compound’s reactivity and biological activity. The imidazole ring can act as a ligand, coordinating with metal ions and affecting enzymatic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene is unique due to the presence of both a bromine atom and a 1,2-dimethylimidazole group. This combination provides a versatile platform for further functionalization and applications in various fields.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-(3-bromophenyl)-1,2-dimethylimidazole

InChI

InChI=1S/C11H11BrN2/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,1-2H3

InChI Key

JHKBNSMWNYRUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C2=CC(=CC=C2)Br

Origin of Product

United States

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